(-)-Salsoline
Overview
Description
(-)-Salsoline: is a naturally occurring alkaloid found in various plant species, particularly in the family of Rutaceae. It is a chiral compound with significant pharmacological properties, including potential therapeutic effects on the central nervous system. The compound is known for its ability to interact with neurotransmitter systems, making it a subject of interest in neuropharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Salsoline typically involves the reduction of the corresponding imine or the cyclization of appropriate precursors. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline structure of this compound.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve enantioselective synthesis. Enzymatic methods can be employed to convert precursors into this compound with high stereoselectivity. Additionally, advanced techniques such as continuous flow chemistry can be utilized to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (-)-Salsoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Production of dihydro or tetrahydro derivatives.
Substitution: Introduction of alkyl or acyl groups into the aromatic ring.
Scientific Research Applications
Chemistry: (-)-Salsoline is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors. It serves as a model compound to understand the behavior of alkaloids in biological systems.
Medicine: this compound has potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing drugs targeting conditions such as depression, anxiety, and Parkinson’s disease.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
Molecular Targets and Pathways: (-)-Salsoline exerts its effects primarily by interacting with neurotransmitter receptors in the brain. It can bind to dopamine and serotonin receptors, influencing the release and reuptake of these neurotransmitters. This interaction modulates neuronal activity and can lead to changes in mood, cognition, and motor function.
Comparison with Similar Compounds
Tetrahydroisoquinoline: Shares a similar core structure but differs in its pharmacological profile.
Salsoline: The racemic mixture of (-)-Salsoline and its enantiomer.
Salsolinol: Another related alkaloid with distinct biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. Its enantioselective synthesis and targeted biological effects make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPRLBGPGZHUPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871573 | |
Record name | 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-31-6, 76419-97-1 | |
Record name | Salsoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 76419-97-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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